molecular formula C8H6ClN3 B8441320 2-Chloro-3-(1H-pyrazol-1-yl)pyridine

2-Chloro-3-(1H-pyrazol-1-yl)pyridine

Cat. No.: B8441320
M. Wt: 179.60 g/mol
InChI Key: BPUZJHBJMYPBEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-(1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features both a pyridine ring and a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, agrochemistry, and materials science. The presence of both chloro and pyrazolyl groups in the molecule provides unique reactivity and properties that can be exploited in different chemical contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(1H-pyrazol-1-yl)pyridine typically involves the reaction of 2-chloro-3-bromopyridine with pyrazole under basic conditions. A common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the pyrazole is first deprotonated with a base like potassium carbonate, and then reacted with 2-chloro-3-bromopyridine in the presence of a palladium catalyst and a phosphine ligand .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic substitution: The pyrazole ring can participate in electrophilic aromatic substitution reactions.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Electrophilic substitution: Reagents such as bromine or nitric acid can be used under controlled conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products

    Nucleophilic substitution: Products include substituted pyridines with various functional groups.

    Electrophilic substitution: Products include halogenated or nitrated pyrazole derivatives.

    Oxidation and reduction: Products include oxidized or reduced forms of the original compound with altered functional groups.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(1H-pyrazol-1-yl)pyridine depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The chloro and pyrazolyl groups can form hydrogen bonds or hydrophobic interactions with target proteins, influencing their function. The exact molecular targets and pathways involved vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(1H-imidazol-1-yl)pyridine
  • 2-Chloro-3-(1H-triazol-1-yl)pyridine
  • 2-Chloro-3-(1H-pyrrol-1-yl)pyridine

Uniqueness

2-Chloro-3-(1H-pyrazol-1-yl)pyridine is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties compared to imidazole, triazole, or pyrrole derivatives. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable scaffold in various chemical and biological applications .

Properties

Molecular Formula

C8H6ClN3

Molecular Weight

179.60 g/mol

IUPAC Name

2-chloro-3-pyrazol-1-ylpyridine

InChI

InChI=1S/C8H6ClN3/c9-8-7(3-1-4-10-8)12-6-2-5-11-12/h1-6H

InChI Key

BPUZJHBJMYPBEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)N2C=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-chloro-3-fluoro-pyridine (1.3 g, 10.0 mmol), 1H-pyrazole (749 mg, 11.0 mmol) and K2CO3 (4.1 g, 30.0 mmol) was stirred in DMF (15 mL) at 80° C. for 16 hours. The reaction mixture was poured into water and extracted with EtOAc (3×). The organics were combined, washed with water (3×), brine, dried (Na2SO4) and evaporated to dryness. Purification by column chromatography (5 to 30% EtOAc in hexanes) gave the desired product (0.7 g, 40%) as a white solid. ESI-MS m/z calc. 179.3. found 180.3 (M+1)+. Retention time: 0.74 minutes (3 min run).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
749 mg
Type
reactant
Reaction Step One
Name
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
40%

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